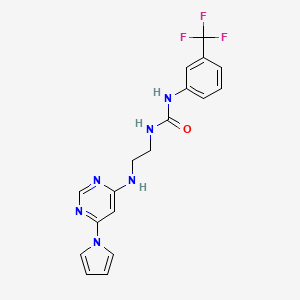

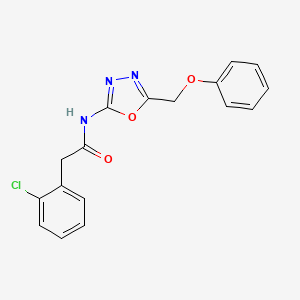

2-(2-chlorophenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chlorophenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of related oxadiazole derivatives involves several chemical reactions, including the formation of 1,3,4-oxadiazole rings through the reaction of hydrazides with carbon disulfide or by acetylation processes. These compounds are characterized using techniques such as NMR, IR, and mass spectrometry to determine their structure and properties. For instance, Li Ying-jun (2012) conducted an NMR study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the importance of structural determination in understanding the chemical behavior of such compounds (Li Ying-jun, 2012).

Biological Screening

Some derivatives have been synthesized and screened for biological activities, such as inhibition against enzymes like acetylcholinesterase, suggesting potential therapeutic applications. A. Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole derivatives and screened them for enzyme inhibition, demonstrating the compounds' relevance in medicinal chemistry (A. Rehman et al., 2013).

Antimicrobial and Enzyme Inhibition

The antimicrobial and enzyme inhibition activities of oxadiazole derivatives make them candidates for developing new drugs. M. Iftikhar et al. (2019) reported on the synthesis of oxadiazole derivatives with potent α-glucosidase inhibitory potential, underscoring the potential for these compounds in managing diseases like diabetes (M. Iftikhar et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

The application of oxadiazole derivatives extends beyond pharmacology into materials science, such as their use in dye-sensitized solar cells (DSSCs). Studies like the one conducted by Y. Mary et al. (2020) on benzothiazolinone acetamide analogs provide insights into the compounds' photochemical and thermochemical properties, suggesting their utility in renewable energy technologies (Y. Mary et al., 2020).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-14-9-5-4-6-12(14)10-15(22)19-17-21-20-16(24-17)11-23-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSWEHBQPXYCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)

![(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane](/img/structure/B2889469.png)

![4-phenyl-5-[1-(quinolin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2889470.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2889485.png)